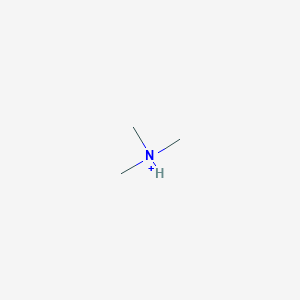
Trimethylazanium
Cat. No. B1229207
M. Wt: 60.12 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US08318976B2
Procedure details


(S)-(+)-Abscisic acid (2.64 g of 95% purity) was suspended in 15 mL of deionized water containing 50 mg of Tween 20. An aqueous solution of trimethylamine (1.5 mL of 6.6M concentration) was added, which caused most of the abscisic acid to dissolve. The remainder of the neutralization was then carried out by careful dropwise addition of the aqueous trimethylamine, to give a clear solution of pH 6.8. Preservative (63 mg of potassium sorbate) was added, and it quickly dissolved. The solution was made up to 25 mL final volume to give a 10% by weight aqueous composition of abscisic acid as a trimethylammonium salt.

[Compound]
Name
Tween 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
potassium sorbate
Quantity
63 mg
Type
reactant
Reaction Step Six


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C@:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][N:21]([CH3:23])[CH3:22].CC1C(O)(/C=C/C(/C)=C\C(O)=O)C(C)(C)CC(=O)C=1.C([O-])(=O)/C=C/C=C/C.[K+]>O>[CH3:1][C:2]1[C:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][NH+:21]([CH3:23])[CH3:22] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
Step Two
[Compound]
|
Name
|
Tween 20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C
|
Step Six
|
Name
|
potassium sorbate
|
|
Quantity
|
63 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C=C\C)(=O)[O-].[K+]
|
Step Seven
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution of pH 6.8
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
it quickly dissolved
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[NH+](C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
